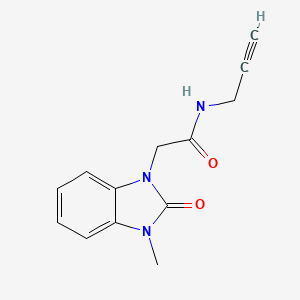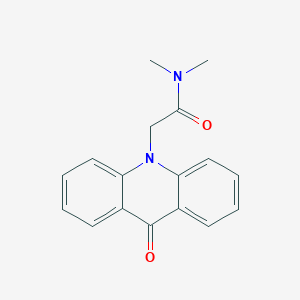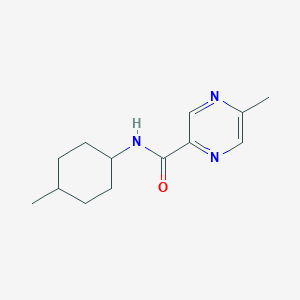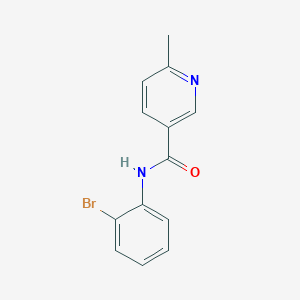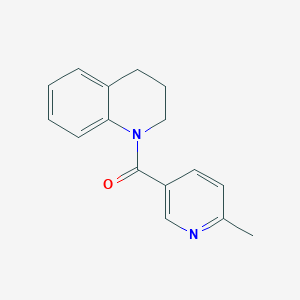
3,4-dihydro-2H-quinolin-1-yl-(6-methylpyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dihydro-2H-quinolin-1-yl-(6-methylpyridin-3-yl)methanone, also known as GW0742, is a synthetic chemical compound that belongs to the family of peroxisome proliferator-activated receptor (PPAR) agonists. It has been extensively studied for its potential therapeutic applications in various fields, including cardiovascular diseases, metabolic disorders, and cancer.
Mécanisme D'action
3,4-dihydro-2H-quinolin-1-yl-(6-methylpyridin-3-yl)methanone exerts its effects by binding to and activating PPARδ, which in turn regulates the expression of genes involved in lipid and glucose metabolism, inflammation, and cell proliferation. It has been shown to increase the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis, while decreasing the expression of genes involved in lipogenesis and inflammation.
Biochemical and Physiological Effects:
3,4-dihydro-2H-quinolin-1-yl-(6-methylpyridin-3-yl)methanone has been found to have a number of biochemical and physiological effects in animal models and cell cultures. It has been shown to increase energy expenditure, reduce body weight, and improve glucose tolerance in obese mice. It has also been found to reduce atherosclerosis and improve cardiac function in animal models of cardiovascular disease. In addition, 3,4-dihydro-2H-quinolin-1-yl-(6-methylpyridin-3-yl)methanone has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
3,4-dihydro-2H-quinolin-1-yl-(6-methylpyridin-3-yl)methanone has several advantages as a research tool, including its high potency and selectivity for PPARδ, its stability and solubility in aqueous solutions, and its ability to cross the blood-brain barrier. However, it also has some limitations, including its potential toxicity and off-target effects, as well as the need for careful dosing and monitoring in animal studies.
Orientations Futures
There are several future directions for research on 3,4-dihydro-2H-quinolin-1-yl-(6-methylpyridin-3-yl)methanone and related compounds. One area of interest is the potential use of PPARδ agonists in the treatment of metabolic disorders such as obesity and type 2 diabetes. Another area of interest is the role of PPARδ in cancer development and progression, and the potential use of PPARδ agonists as anti-cancer agents. Further research is also needed to elucidate the molecular mechanisms underlying the effects of 3,4-dihydro-2H-quinolin-1-yl-(6-methylpyridin-3-yl)methanone and to identify novel PPARδ agonists with improved efficacy and safety profiles.
Méthodes De Synthèse
3,4-dihydro-2H-quinolin-1-yl-(6-methylpyridin-3-yl)methanone can be synthesized through a multi-step process involving the condensation of 2-chloro-5-nitrobenzoic acid with 6-methylpyridin-3-ylmethanol, followed by reduction and cyclization reactions. The final product is obtained in high purity and yield, making it suitable for further research and development.
Applications De Recherche Scientifique
3,4-dihydro-2H-quinolin-1-yl-(6-methylpyridin-3-yl)methanone has been widely used in scientific research to investigate its potential therapeutic effects on various diseases. It has been shown to activate PPARδ, a nuclear receptor that plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. 3,4-dihydro-2H-quinolin-1-yl-(6-methylpyridin-3-yl)methanone has been found to improve insulin sensitivity, reduce lipid accumulation, and promote fatty acid oxidation in animal models of metabolic disorders such as obesity and type 2 diabetes.
Propriétés
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(6-methylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-12-8-9-14(11-17-12)16(19)18-10-4-6-13-5-2-3-7-15(13)18/h2-3,5,7-9,11H,4,6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCGPBFAYZWMDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-quinolin-1-yl-(6-methylpyridin-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

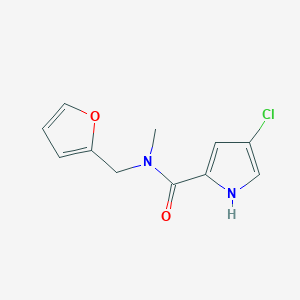
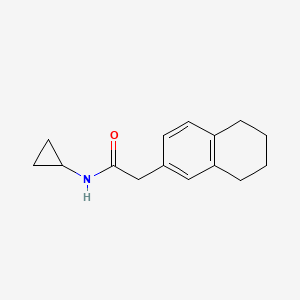
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-ethylbenzimidazol-2-one](/img/structure/B7457713.png)
